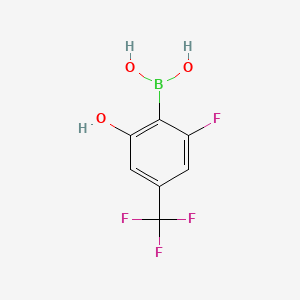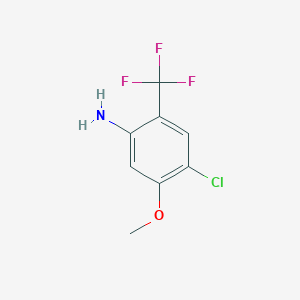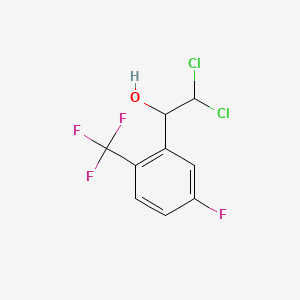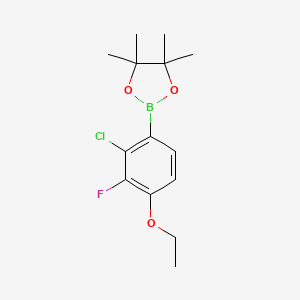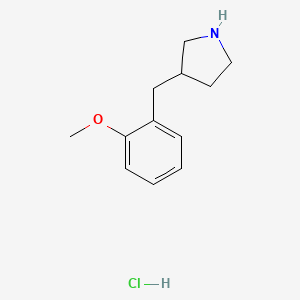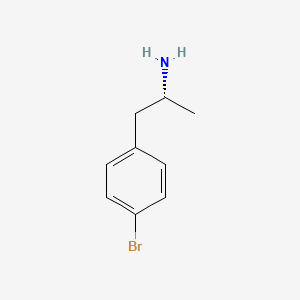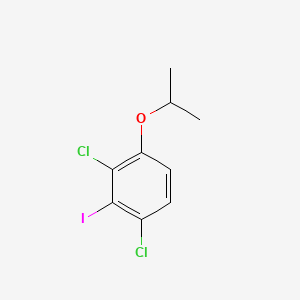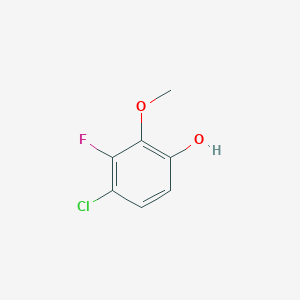
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzenemethanol, featuring bromine, fluorine, and propoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a palladium catalyst.
Major Products Formed
Oxidation: Formation of 6-bromo-2-fluoro-3-propoxybenzaldehyde or 6-bromo-2-fluoro-3-propoxybenzoic acid.
Reduction: Formation of 6-bromo-2-fluoro-3-propoxyphenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a propoxy group.
(6-Bromo-2-fluoro-3-propoxyphenyl)(phenyl)methanol: Contains an additional phenyl group.
(6-Bromo-2-fluoro-3-propoxyphenyl)(cyclohexyl)methanol: Contains a cyclohexyl group instead of a phenyl group.
Uniqueness
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and propoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C10H12BrFO2 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
(6-bromo-2-fluoro-3-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,13H,2,5-6H2,1H3 |
Clé InChI |
FIJFLRBJFPYJTP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)Br)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


